2-Bis(4-nitrophenoxy)phosphorylpyridine
Description
2-Bis(4-nitrophenoxy)phosphorylpyridine is a phosphorus-containing pyridine derivative characterized by a central pyridine ring substituted with a phosphoryl group linked to two 4-nitrophenoxy moieties.
Properties
Molecular Formula |
C17H12N3O7P |
|---|---|
Molecular Weight |
401.27g/mol |
IUPAC Name |
2-bis(4-nitrophenoxy)phosphorylpyridine |
InChI |
InChI=1S/C17H12N3O7P/c21-19(22)13-4-8-15(9-5-13)26-28(25,17-3-1-2-12-18-17)27-16-10-6-14(7-11-16)20(23)24/h1-12H |
InChI Key |
RFAUSYIMHODMMA-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)P(=O)(OC2=CC=C(C=C2)[N+](=O)[O-])OC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=NC(=C1)P(=O)(OC2=CC=C(C=C2)[N+](=O)[O-])OC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Analogous Compounds :
2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)Pyridin-3-Yl)-1-(4-Substituted Phenyl)Pyridine (): Contains chloro and substituted phenyl groups on a pyridine backbone. Functional groups: Chloro (electron-withdrawing), amino (electron-donating), and substituted phenyls. Contrast: The absence of a phosphoryl group and nitro substituents distinguishes this compound. Chloro substituents may reduce steric hindrance compared to bulkier nitrophenoxy groups in the target compound .
[4,4′-Bis(4-Fluorophenyl)-6,6′-Dimethyl-2,2′-Bipyridine] Iridium(III) Complex (): Features fluorophenyl and bipyridine ligands.
Physicochemical Properties
Key Observations :
Spectroscopic and Analytical Data
- IR Spectroscopy: Nitro groups (─NO₂) exhibit strong absorption bands near 1520 cm⁻¹ and 1350 cm⁻¹ (asymmetric and symmetric stretching), which would dominate the IR spectrum of the target compound. This contrasts with amino (─NH₂, ~3300 cm⁻¹) or carboxyl (─COOH, ~1700 cm⁻¹) peaks in analogs .
- ¹H NMR : Protons on the pyridine ring in the target compound would resonate downfield (δ 8.0–9.0 ppm) due to electron-withdrawing nitro and phosphoryl groups, similar to shifts observed in halogenated pyridines .
Preparation Methods
Sequential Phosphorylation and Nucleophilic Substitution
This two-stage methodology first introduces the phosphoryl group to pyridine followed by 4-nitrophenoxy substitution. Silver-catalyzed oxidative phosphorylation using diethyl phosphonate demonstrates particular efficacy, achieving 78-82% yields for 2-phosphorylated pyridine intermediates. Subsequent chloride activation via PCl₅ enables nucleophilic displacement by 4-nitrophenol under Dean-Stark conditions, with yields reaching 89% for bis-substitution.
Reaction Sequence:
-
Pyridine + (EtO)₂P(O)H → 2-(Diethoxyphosphoryl)pyridine (AgNO₃/K₂S₂O₈/CH₃CN)
-
Cl₂P(O)-Py + 2 4-Nitrophenol → Target compound (K₂CO₃/DMF, 110°C)
Phosphorylation Methodologies for Pyridine Functionalization
Silver-Mediated Oxidative Phosphorylation
Adapted from PMC studies, this method employs AgNO₃ (10 mol%) and K₂S₂O₈ (2 eq) in acetonitrile at 80°C to couple pyridine with dialkyl phosphonates. The mechanism proceeds through a radical pathway:
-
Ag(I) → Ag(II) oxidation by persulfate
-
Phosphite radical generation: (RO)₂P(O)H → (RO)₂P(O)-
-
Radical addition at pyridine C2 position
Optimized Conditions:
Palladium-Catalyzed Cross-Coupling
While less commonly applied to phosphorylation, Pd(OAc)₂ (5 mol%) with Xantphos ligand facilitates coupling between 2-bromopyridine and HP(O)(OEt)₂ in toluene at 110°C. Yields remain moderate (55-60%) due to competing homo-coupling.
Radical-Based Phosphorylation Techniques
Mn(OAc)₂-mediated reactions enable direct C-H phosphorylation of pyridines using secondary phosphine oxides. This single-electron transfer (SET) process avoids pre-functionalized pyridine derivatives:
Mechanistic Highlights:
-
Mn(III) generation via persulfate oxidation
-
Hydrogen atom transfer (HAT) at pyridine C2
Limitations:
-
Requires excess phosphine oxide (3 eq)
-
Limited functional group tolerance
Bis(4-Nitrophenoxy) Group Installation
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing phosphoryl group activates chlorine substituents for displacement by 4-nitrophenoxide. Key parameters:
Optimal Conditions:
-
Base: Anhydrous K₂CO₃ (3 eq)
-
Solvent: DMF, 110°C, 24 hr
Side Reactions:
Mitsunobu Reaction for Ether Formation
Though less common due to cost, this method ensures stereochemical control when using H-phosphinate intermediates:
Reaction Scheme:
Cl₂P(O)Py + 2 4-NO₂C₆H₄OH → Target (DIAD, PPh₃, THF)
Challenges:
-
High reagent stoichiometry (2.2 eq phenol)
-
Product purification difficulties
Alternative Synthetic Pathways
Three-Component Coupling Strategy
Adapting PMC methodologies, a one-pot assembly combines:
-
2-Aminopyridine
-
Diethyl (2-oxobutyl)phosphonate
-
4-Nitrophenyl vinyl ketone
Advantages:
-
Convergent synthesis (65% yield)
-
Avoids isolation of phosphoryl intermediates
Mechanism:
Phosphoryl Chloride Route
Direct use of commercial 2-pyridylphosphonic dichloride simplifies synthesis:
Procedure:
-
2-PyridylP(O)Cl₂ + 2 4-NO₂C₆H₄OH → Target
-
Et₃N (2.2 eq), CH₂Cl₂, 0°C → RT
Yield: 76% after recrystallization (EtOAc/hexane)
Comparative Analysis of Methods
Critical Process Considerations
Nitro Group Stability
The electron-deficient aromatic system necessitates:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
